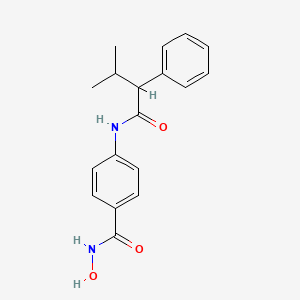
AR-42
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has shown significant promise in the treatment of various cancers, including hematologic malignancies and solid tumors . Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylase, leading to an accumulation of acetylated histones and other proteins, which can result in the modulation of gene expression and inhibition of cancer cell growth .
Preparation Methods
The synthesis of AR-42 involves several steps, starting with the preparation of ethyl 4-aminobenzoate, which is then converted to its amide derivative. This intermediate is further transformed into hydroxamic acid through a series of reactions . The general synthetic route includes:
- Conversion of methyl/ethyl esters to hydroxamic acids .
Installation of a cycloalkyl ring at the α-benzylic carbon: .
Synthesis of quaternary carboxylic acids: .
Preparation of amides of ethyl 4-aminobenzoate: .
Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic chemistry techniques and reagents, with careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
AR-42 undergoes several types of chemical reactions, primarily involving its role as a histone deacetylase inhibitor. The compound induces histone H3 and H4 hyperacetylation, as well as α-tubulin acetylation . Common reagents and conditions used in these reactions include:
- Histone deacetylase inhibitors : this compound itself acts as an inhibitor.
- Acetylation reagents : These are used to study the effects of this compound on histone acetylation .
The major products formed from these reactions include acetylated histones and other proteins, which play a crucial role in gene expression modulation and cancer cell growth inhibition .
Scientific Research Applications
AR-42 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
- Cancer Research : this compound has shown efficacy in treating various cancers, including hematologic malignancies and solid tumors .
- Epigenetic Studies : As a histone deacetylase inhibitor, this compound is used to study the effects of histone acetylation on gene expression and cellular function .
- Drug Development : this compound is being investigated as a potential therapeutic agent for various diseases, including neurofibromatosis type 2-associated tumors and advanced solid malignancies .
Mechanism of Action
AR-42 exerts its effects by inhibiting histone deacetylase enzymes, leading to an accumulation of acetylated histones and other proteins . This results in chromatin remodeling and restored transcription of genes regulating proliferation, cell-cycle progression, and cell survival . The molecular targets and pathways involved include:
Comparison with Similar Compounds
AR-42 is unique among histone deacetylase inhibitors due to its potent activity and broad-spectrum effects. Similar compounds include:
- Vorinostat : Another histone deacetylase inhibitor with similar mechanisms of action .
- Panobinostat : A potent histone deacetylase inhibitor used in cancer treatment .
Compared to these compounds, this compound has shown distinct advantages in terms of its efficacy and safety profile, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-hydroxy-4-[(3-methyl-2-phenylbutanoyl)amino]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
LAMIXXKAWNLXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO |
Synonyms |
HDAC-42 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
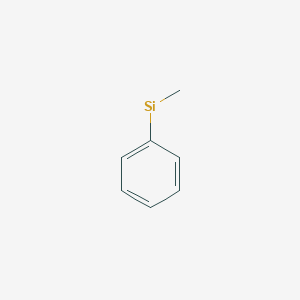
![(2Z)-3-(3-bromo-4-methoxyphenyl)-2-hydroxyimino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide](/img/structure/B1236317.png)
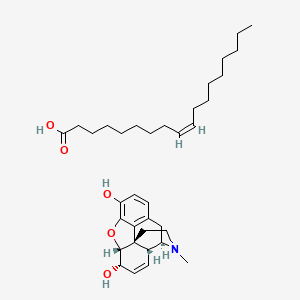

![6-[(1R,5R)-5-[(E,3S)-3-hydroxy-4,4-dimethyloct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1236322.png)

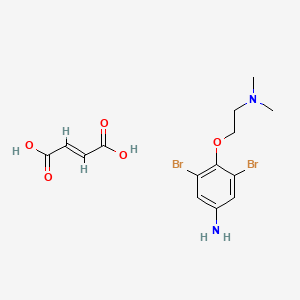
![6-[(2Z)-2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cycloheptane-1,4-diol](/img/structure/B1236333.png)
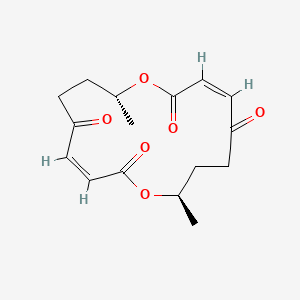


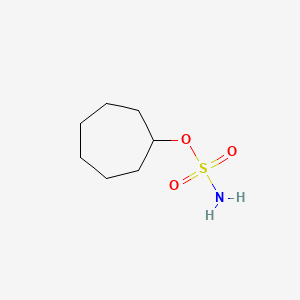
![10-[8-(4-Carboxy-3-methylbuta-1,3-dienyl)-3,9-dimethyl-1,7-dioxaspiro[5.5]undec-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B1236338.png)

